molecular formula C15H13BrN2O3 B5529349 2-[[2-(2-Bromophenoxy)acetyl]amino]benzamide

2-[[2-(2-Bromophenoxy)acetyl]amino]benzamide

Cat. No.: B5529349
M. Wt: 349.18 g/mol
InChI Key: AUANGSMSVCKNSK-UHFFFAOYSA-N
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Description

2-[[2-(2-Bromophenoxy)acetyl]amino]benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a bromophenoxy group attached to an acetylamino benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[2-(2-Bromophenoxy)acetyl]amino]benzamide typically involves the reaction of 2-bromophenol with chloroacetyl chloride to form 2-(2-bromophenoxy)acetyl chloride. This intermediate is then reacted with 2-aminobenzamide in the presence of a base such as triethylamine to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane or tetrahydrofuran and are carried out at room temperature or under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-[[2-(2-Bromophenoxy)acetyl]amino]benzamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Amines, thiols, and alcohols for substitution reactions.

    Oxidizing Agents: Potassium permanganate or hydrogen peroxide for oxidation reactions.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.

    Acids and Bases: Hydrochloric acid or sodium hydroxide for hydrolysis reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield substituted benzamides, while oxidation reactions can produce quinones .

Scientific Research Applications

2-[[2-(2-Bromophenoxy)acetyl]amino]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[[2-(2-Bromophenoxy)acetyl]amino]benzamide involves its interaction with specific molecular targets. The bromophenoxy group can interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The acetylamino group can form hydrogen bonds with target molecules, enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • 2-[[2-(3-Bromophenoxy)acetyl]amino]benzamide
  • 2-[[2-(4-Bromophenoxy)acetyl]amino]benzamide
  • 2-[[2-(2-Chlorophenoxy)acetyl]amino]benzamide

Uniqueness

2-[[2-(2-Bromophenoxy)acetyl]amino]benzamide is unique due to the specific position of the bromine atom on the phenoxy group, which can influence its reactivity and biological activity. The presence of the bromine atom can enhance the compound’s ability to interact with specific molecular targets, making it a valuable compound for research and development .

Properties

IUPAC Name

2-[[2-(2-bromophenoxy)acetyl]amino]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrN2O3/c16-11-6-2-4-8-13(11)21-9-14(19)18-12-7-3-1-5-10(12)15(17)20/h1-8H,9H2,(H2,17,20)(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUANGSMSVCKNSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)N)NC(=O)COC2=CC=CC=C2Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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